Cyclotene propionate
Overview
Description
Cyclotene propionate, also known as FEMA 4511, is a flavor ingredient . It is structurally a composite of methyl propionate and methylcyclopentenone . It has been used in various applications including as a fragrance ingredient .
Synthesis Analysis
The synthesis of Cyclotene propionate involves complex chemical processes . A study has shown that it can be analyzed using a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
Molecular Structure Analysis
Cyclotene propionate is structurally a composite of methyl propionate (P) and methylcyclopentenone © . Its molecular formula is C9H12O3 .
Chemical Reactions Analysis
The process of “smelling” Cyclotene propionate involves an analysis of submolecular structural features . This process is perturbed by exploiting adaptation, a fundamental mechanism by which specific neuronal responses decay after repetitive or prolonged stimulation .
Physical And Chemical Properties Analysis
Cyclotene propionate is a member of the fragrance structural group ketones cyclopentanones and cyclopentenones . The common characteristic structural element of the group members is a cyclopentanone or cyclopentenone ring .
Scientific Research Applications
Fragrance Applications
A review focused on the toxicologic and dermatologic aspects of cyclotene propionate, commonly used as a fragrance ingredient, was conducted by Scognamiglio et al. (2012). This compound belongs to the fragrance structural group of ketones cyclopentanones and cyclopentenones, characterized by a cyclopentanone or cyclopentenone ring structure. The review comprehensively summarized the available toxicology and dermatology papers related to this fragrance ingredient, contributing to the overall assessment of its safety in fragrance applications (Scognamiglio et al., 2012).
Copper Complexes in Biochemical Research
Kubeil et al. (2015) explored the structural and biochemical properties of cyclam (1,4,8,11-tetraazacyclotetradecane) ligands with N-substituted propionic acid groups. These compounds form pentacoordinate copper(II) complexes with significant biochemical applications. The study provided insights into the distortion of these complexes from square pyramidal to trigonal bipyramidal shapes, affecting their stability and biochemical interactions, particularly in superoxide dismutase (SOD) activity and biodistribution studies (Kubeil et al., 2015).
Polymer Applications in Electro-Optics
Zhao et al. (2003) discussed the development of intrinsically polar self-assembled superlattices (SASs) on Cyclotene™, a commercially available polymer. These SAS films were used to fabricate traveling-wave electro-optic (EO) modulators, demonstrating a practical approach towards creating 'all-organic' modulators. This study highlights the application of cyclotene in advanced electro-optical devices, indicating its potential in the field of materials science and engineering (Zhao et al., 2003).
Microbial Propionic Acid Production
Gonzalez-Garcia et al. (2017) conducted a study on the microbial production of propionic acid (propionate), a valuable carboxylic acid used in various industries including food, cosmetics, plastics, and pharmaceuticals. The study provided a comprehensive analysis of the major metabolic routes for propionate production, emphasizing the need for enhanced understanding of metabolic capabilities for efficient production (Gonzalez-Garcia et al., 2017).
Encapsulation Agents in Pharmaceuticals
Pinho et al. (2014) explored the use of cyclodextrins as encapsulation agents for bioactive plant molecules in pharmaceutical applications. Cyclodextrins, derived from the degradation of starch, can significantly improve the biological, chemical, and physical properties of bioactive molecules, thus offering a promising solution for enhancing drug efficacy and stability (Pinho et al., 2014).
Propionate in Animal Nutrition
Zhang et al. (2018) investigated the effects of calcium propionate (CaP) as a feed additive on the development of rumen epithelium in calves. The study demonstrated that CaP supplementation improved rumen fermentation and development of rumen epithelium through stimulating mRNA expression of G protein-coupled receptors, indicating its potential application in animal nutrition (Zhang et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-methyl-5-oxocyclopenten-1-yl) propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-8(11)12-9-6(2)4-5-7(9)10/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRMCRMCMGRKHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(CCC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236040 | |
Record name | Cyclotene propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Creamy carmellic buttery aroma | |
Record name | Cyclotene propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | Cyclotene propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.092-1.097 (20°) | |
Record name | Cyclotene propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Cyclotene propionate | |
CAS RN |
87-55-8 | |
Record name | 2-Methyl-5-oxocyclopent-1-enyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclotene propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclotene propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5-oxocyclopent-1-enyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOTENE PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FBU83W2QL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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